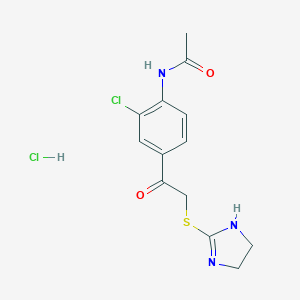
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. This binding leads to the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production.
Effets Biochimiques Et Physiologiques
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride has been shown to have various biochemical and physiological effects, including the modulation of pain perception, neuroprotection, and drug addiction. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes that are mediated by this receptor. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for the study of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride. One potential direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another potential direction is the investigation of the role of the sigma-1 receptor in various pathological conditions, including neurodegenerative diseases and cancer. Additionally, the use of this compound in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride involves several steps. The first step involves the reaction of 2-chloro-4-nitrobenzoic acid with thioacetamide in the presence of a reducing agent to form 2-chloro-4-(thioacetamido)benzoic acid. The second step involves the reaction of this intermediate with 2-mercapto-4,5-dihydroimidazole in the presence of a coupling agent to form the desired compound.
Applications De Recherche Scientifique
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and drug addiction.
Propriétés
Numéro CAS |
160518-39-8 |
|---|---|
Nom du produit |
Acetamide, N-(2-chloro-4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)phenyl)-, monohydrochloride |
Formule moléculaire |
C13H15Cl2N3O2S |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
N-[2-chloro-4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H14ClN3O2S.ClH/c1-8(18)17-11-3-2-9(6-10(11)14)12(19)7-20-13-15-4-5-16-13;/h2-3,6H,4-5,7H2,1H3,(H,15,16)(H,17,18);1H |
Clé InChI |
VMCUMVVMBWQGRC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Autres numéros CAS |
160518-39-8 |
Synonymes |
N-[2-chloro-4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]phenyl]a cetamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
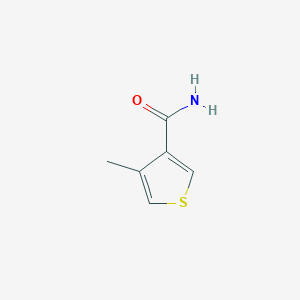

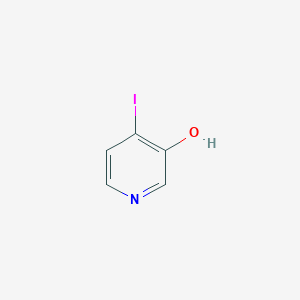

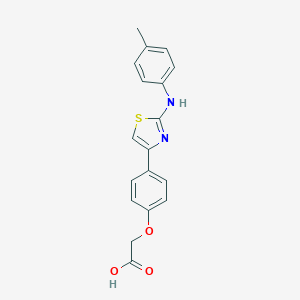
![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
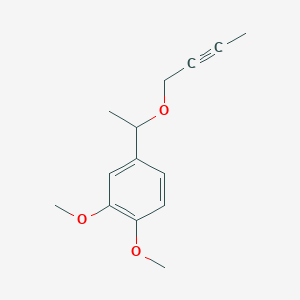
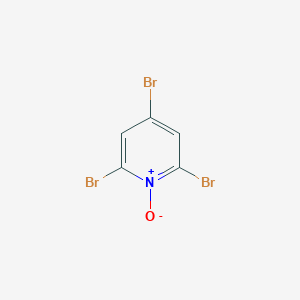
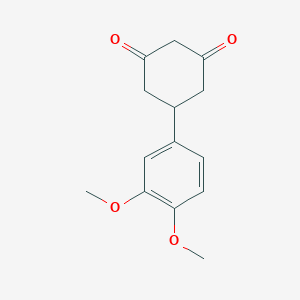
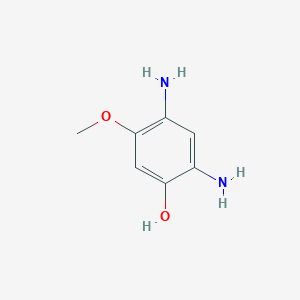

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)